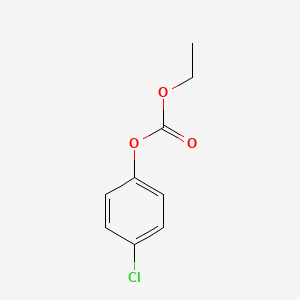![molecular formula C19H23N3O2 B11997792 n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide CAS No. 20984-69-4](/img/structure/B11997792.png)
n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3-(methylanilino)-1-pyrrolidinecarboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methylanilino group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-(methylanilino)-1-pyrrolidinecarboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with a suitable carboxylic acid derivative under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product. For example, the use of anhydrous toluene and ultrasound can facilitate the reaction between 4-methoxyaniline and a carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxyphenyl)-3-(methylanilino)-1-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-methoxyphenyl)-3-(methylanilino)-1-pyrrolidinecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate biochemical pathways and molecular mechanisms in cells.
Medicine
In medicine, N-(4-methoxyphenyl)-3-(methylanilino)-1-pyrrolidinecarboxamide is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, coatings, and polymers. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-3-(methylanilino)-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-methoxyphenyl)-3-(methylanilino)-1-pyrrolidinecarboxamide include:
Uniqueness
What sets N-(4-methoxyphenyl)-3-(methylanilino)-1-pyrrolidinecarboxamide apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and applications, making it a valuable compound in scientific research.
Propriétés
Numéro CAS |
20984-69-4 |
|---|---|
Formule moléculaire |
C19H23N3O2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-3-(N-methylanilino)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C19H23N3O2/c1-21(16-6-4-3-5-7-16)17-12-13-22(14-17)19(23)20-15-8-10-18(24-2)11-9-15/h3-11,17H,12-14H2,1-2H3,(H,20,23) |
Clé InChI |
GQALAPOYHZGMQA-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCN(C1)C(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


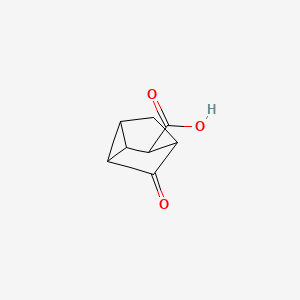
![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997729.png)
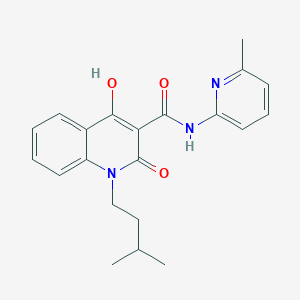
![2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997758.png)
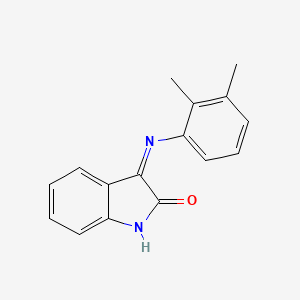
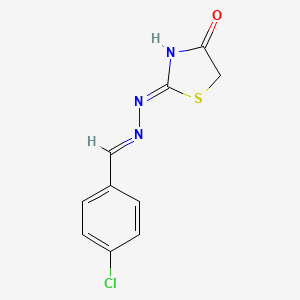
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997780.png)
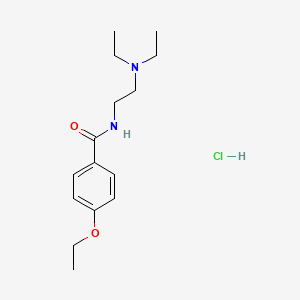

![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11997806.png)

